Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate
Description
Chemical Structure and Key Features Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 6-amino-2-methylpyridin-3-ylmethyl substituent at the 4-position. The compound’s structure combines a rigid piperidine scaffold with a pyridine moiety, which is functionalized with an amino group and a methyl substituent. This combination of aromatic and aliphatic components makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or receptor modulators .
For example, tert-butyl-protected piperidine derivatives are often synthesized via nucleophilic substitution or reductive amination. The pyridine moiety may be introduced through coupling reactions (e.g., Suzuki-Miyaura) or by functionalizing pre-assembled heterocyclic intermediates .
Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-12-14(5-6-15(18)19-12)11-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,13H,7-11H2,1-4H3,(H2,18,19) |
InChI Key |
NLZYSYJSKDUBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Amination
This method involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with 6-amino-2-methylpyridine. The reaction typically proceeds as follows:
Reagents :
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- 6-amino-2-methylpyridine
- Base (e.g., sodium hydride or potassium carbonate)
-
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux for several hours
Yield : Approximately 70%-85% depending on reaction conditions.
This method is favored for its straightforward approach to introducing the amino group into the piperidine framework.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times. The following outlines this method:
Reagents :
- Tert-butyl piperidine-1-carboxylate
- 6-amino-2-methylpyridine
- Coupling agent (e.g., EDCI or DCC)
-
- Microwave irradiation for a short duration (e.g., 5–15 minutes)
Yield : Typically around 80%-90%.
This method allows for rapid synthesis while often improving the purity of the final product due to reduced side reactions.
Method 3: Multi-Step Synthesis via Protected Intermediates
A more complex but potentially higher-yielding method involves the use of protected intermediates:
Step 1 : Protection of the amino group on the pyridine using a suitable protecting group (e.g., Boc or Fmoc).
Step 2 : Alkylation of tert-butyl piperidine with the protected pyridine derivative.
Step 3 : Deprotection to yield the final product.
Reagents :
- Tert-butyl piperidine
- Protected form of 6-amino-2-methylpyridine
- Deprotecting agent (e.g., TFA for Boc removal)
-
- Varies by step; typically involves solvent systems like dichloromethane or methanol.
Yield : Can exceed 90% if optimized properly.
This multi-step approach allows for greater control over functional group placement and can enhance overall compound stability.
Comparative Analysis of Methods
The following table summarizes key aspects of the discussed preparation methods:
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Direct Amination | Tert-butyl bromide, Aminopyridine | DMF, Reflux | 70%-85% |
| Microwave-Assisted Synthesis | Tert-butyl carboxylate, Coupling agent | Microwave irradiation | 80%-90% |
| Multi-Step Synthesis | Protected amino-pyridine | Various solvents | >90% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- CAS Number : 1947415-48-6
The compound features a tert-butyl group attached to a piperidine ring, with an amino-substituted pyridine moiety, which contributes to its biological activity.
Antimicrobial Activity
Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of similar piperidine structures exhibit activity against various strains of bacteria and fungi. For instance, compounds with piperidine scaffolds have been shown to inhibit the growth of Mycobacterium tuberculosis, indicating that this compound could be further explored for similar applications .
Neurological Research
The compound's structural similarity to known neuroprotective agents positions it as a candidate for research into treatments for neurodegenerative diseases. Studies have demonstrated that piperidine derivatives can act as inhibitors of enzymes involved in amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology . This suggests that this compound could be investigated for its potential neuroprotective effects.
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of Amyloidogenesis
In vitro studies have shown that compounds related to this compound can reduce the formation of amyloid fibrils from amyloid-beta peptides. These findings suggest that such compounds may offer therapeutic benefits in treating Alzheimer's disease by preventing neurotoxicity associated with amyloid aggregation .
Case Study 2: Antimycobacterial Activity
Research focused on piperidine derivatives has highlighted their potential as antimycobacterial agents. In a series of tests, compounds structurally similar to this compound exhibited significant activity against multi-drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in developing new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent variations, synthetic yields, and physicochemical properties.
Structural and Functional Insights
Substituent Impact on Bioactivity The 6-amino-2-methylpyridine group in the target compound provides hydrogen-bonding capability, which is critical for binding to kinase ATP pockets. In contrast, the 6-methyl-2-oxobenzimidazole in introduces a planar aromatic system, favoring π-π stacking interactions. Chloropyrimidine derivatives (e.g., ) exhibit electrophilic reactivity, enabling cross-coupling reactions for further functionalization.
Synthetic Efficiency The tert-butyl carbamate group is universally employed for amine protection, as seen in (81% yield in Step 1) and (68.3 g scale). The target compound likely follows similar protection/deprotection strategies. The nitro-to-amine reduction step in (89% yield) suggests that analogous steps for introducing the 6-amino group in the target compound would require optimized catalytic conditions.
Physicochemical Properties The amino group in the target compound enhances water solubility compared to nitro or chloro substituents (e.g., ). Elemental analysis discrepancies in related compounds (e.g., reports obs: C 60.34% vs. calc: 60.84%) highlight the need for rigorous purity validation during synthesis.
Key Contrasts
- Electron-Donating vs. Electron-Withdrawing Groups: The 6-amino group (electron-donating) in the target compound may increase metabolic stability compared to nitro groups (electron-withdrawing) in , which are prone to reduction.
- Heterocycle Diversity : Pyridine (target compound) vs. pyrimidine () scaffolds influence binding selectivity; pyrimidines often exhibit broader kinase inhibition profiles.
Research Implications
The structural versatility of tert-butyl-protected piperidines enables tailored modifications for drug discovery. The target compound’s 6-amino-2-methylpyridine moiety positions it as a candidate for probing kinase or GPCR targets, while derivatives like are optimized for high-throughput screening due to their nitro-functionalized pyrimidine cores. Further studies should explore:
- SAR (Structure-Activity Relationship) : Systematic variation of substituents on the pyridine ring.
- Crystallographic Data : Use of SHELX programs () to resolve binding modes in target complexes.
Biological Activity
Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate, with the CAS number 1231930-21-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiviral, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 291.39 g/mol |
| CAS Number | 1231930-21-4 |
| Structure | Structure |
1. Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). In a study evaluating various derivatives, certain compounds demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .
2. Antibacterial Activity
The antibacterial potential of this compound was assessed using minimal inhibitory concentration (MIC) assays against several bacterial strains. While specific data for this compound is limited, related compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, studies have indicated that structural modifications can lead to enhanced antibacterial activity, making this class of compounds a target for further development .
3. Anti-inflammatory Activity
Anti-inflammatory effects have been observed in related piperidine derivatives. For instance, some studies reported that certain compounds could inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in cultured cells. This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation into its mechanism of action and therapeutic potential .
Case Study 1: Antiviral Efficacy
A study conducted on β-amino acid heterocycles revealed that specific structural modifications could significantly enhance antiviral activity. The compound A-87380, a β-amino acid derivative, exhibited an IC50 value of 50 μM against neuraminidase, indicating moderate antiviral activity. This finding supports the hypothesis that the piperidine framework may contribute to antiviral efficacy through structural optimization .
Case Study 2: Antibacterial Screening
In a screening of various piperidine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli, several compounds demonstrated promising results with MIC values below 250 µg/mL. These results highlight the potential of this compound as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the pyridine core via cyclocondensation of cyclopropylamine with thiocyanate under controlled pH and temperature .
- Step 2 : Introduction of the tert-butyl carbamate group using Boc-protection strategies. For instance, coupling with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP and triethylamine (TEA) at 0–20°C .
- Step 3 : Purification via column chromatography (e.g., silica gel with gradient elution) to isolate the final product .
Key reagents: Boc₂O, DMAP, TEA, dichloromethane.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 5 ppm).
- Chromatography : HPLC with UV detection (≥95% purity threshold) .
- Melting Point : Compare observed values with literature data (if available) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Respiratory Protection : Use fume hoods or N95 masks to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Emergency Measures : Immediate rinsing with water for eye/skin exposure; consult safety data sheets (SDS) for specific protocols .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods .
- Refinement : Apply SHELXL with least-squares minimization, incorporating anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks .
- Validation Tools : Use PLATON or CCDC Mercury for symmetry checks and intermolecular interactions .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Parameter Screening : Vary temperature (e.g., 0°C vs. room temperature), solvent polarity (dichloromethane vs. THF), and catalyst loadings (DMAP: 0.1–1.0 eq.) .
- Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Workflow Example :
| Step | Condition Adjustment | Yield Improvement |
|---|---|---|
| Boc Protection | Increase TEA to 2.5 eq. | 75% → 88% |
| Purification | Switch to flash chromatography | Purity: 90% → 98% |
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous proton couplings in the piperidine ring .
- Collaborative Analysis : Share raw data (e.g., .FID files for NMR) with independent labs for reproducibility checks .
Q. What role does this compound play in PROTAC development?
- Methodological Answer :
- Linker Design : The tert-butyl carbamate group serves as a stable linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) to target protein binders .
- Case Study : In a PROTAC targeting kinase degradation, the piperidine scaffold enhances solubility, while the pyridine moiety facilitates target engagement .
- Optimization : Replace the Boc group with photoaffinity labels (e.g., diazirine) for covalent target trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
